SuO-Glu-Val-Cit-PAB-MMAE is a complex compound that integrates a cleavable linker, SuO-Glu-Val-Cit-PAB, with the potent antitumor agent monomethyl auristatin E (MMAE). This compound is primarily utilized in the development of antibody-drug conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The compound has the CAS number 1895916-24-1 and is classified as a bioactive small molecule used in research settings, particularly in cancer therapy studies .
The synthesis of SuO-Glu-Val-Cit-PAB-MMAE involves several key steps:
The synthesis requires careful control of reaction conditions to optimize yield and purity, as well as rigorous analytical methods to confirm the structure and composition of the final product .
SuO-Glu-Val-Cit-PAB-MMAE has a molecular formula of C67H103N11O17 and a molecular weight of approximately 1334.60 g/mol. The structure consists of a complex arrangement of amino acids linked to a potent cytotoxic agent, which facilitates targeted delivery to cancer cells. The detailed molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
SuO-Glu-Val-Cit-PAB-MMAE participates in several chemical reactions, primarily focusing on its interaction with biological systems:
These reactions are critical for the therapeutic action of ADCs that utilize this compound .
The mechanism of action of SuO-Glu-Val-Cit-PAB-MMAE involves a multi-step process:
This targeted delivery system significantly enhances the therapeutic index compared to conventional chemotherapy .
Relevant data indicates that maintaining appropriate storage conditions (e.g., 2-8°C) is crucial for preserving its integrity .
Antibody-drug conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, combining monoclonal antibodies' specificity with potent cytotoxic payloads. SuO-Glu-Val-Cit-PAB-MMAE (NHS-Glutarate-Val-Cit-PAB-MMAE; CAS 1895916-24-1) exemplifies innovations in ADC linker-payload technology. This compound integrates a cleavable peptide linker (SuO-Glu-Val-Cit-PAB) with the microtubule-disrupting agent monomethyl auristatin E (MMAE) [1] [4] [6]. Its design addresses critical challenges in ADC development, including systemic stability, controlled payload release, and hydrophobicity-induced aggregation. The molecular architecture follows core ADC principles:
Table 1: Structural Components of SuO-Glu-Val-Cit-PAB-MMAE
Component | Chemical Role | Significance in ADC Design |
---|---|---|
SuO (NHS ester) | Antibody-binding group | Covalently conjugates to lysine residues of monoclonal antibodies |
Glu-Val-Cit | Protease-cleavable tripeptide sequence | Cathepsin B-mediated release in lysosomes |
PAB | p-aminobenzylcarbamate self-immolative spacer | Facilitates efficient MMAE release after linker cleavage |
MMAE | Cytotoxic payload (tubulin inhibitor) | Induces G2/M cell cycle arrest; IC₅₀ in picomolar range against dividing cells |
Molecular Weight | 1334.60 g/mol | Optimizes drug-antibody ratio (DAR) and pharmacokinetics [1] [4] [6] |
The SuO-Glu-Val-Cit-PAB-MMAE linker-payload conjugate incorporates strategic modifications to overcome limitations of conventional Val-Cit-PAB systems:
Recent studies demonstrate that exolinker architectures like SuO-Glu-Val-Cit-PAB:
The linker’s design ensures precise spatiotemporal control over MMAE delivery:
Upon ADC internalization into tumor cells, the Glu-Val-Cit-PAB linker undergoes proteolytic cleavage by cathepsin B in lysosomes. The PAB spacer then spontaneously decomposes, releasing free MMAE [1] [5]. This mechanism leverages tumor-specific overexpression of proteases, minimizing systemic payload leakage.
The Glu residue confers resistance to enzymatic degradation:
The NHS ester group enables site-specific conjugation with minimal side reactions. This ensures homogeneous ADC formulations, enhancing reproducibility and therapeutic index [4] [6].
Table 2: Stability and Performance Metrics of ADC Linker Technologies
Linker Type | DAR Capacity | Aggregation (%) | Plasma Stability (4-day incubation) | Key Enzymatic Vulnerabilities |
---|---|---|---|---|
SuO-Glu-Val-Cit-PAB | 7–8 | <1% | >95% payload retention | Resists Ces1C, NE |
Val-Cit-PAB | 3–4 | 42–100% | ≤64% payload retention | Ces1C, NE, carboxypeptidases |
Mc-Val-Cit-PAB | 3–4 | 35–60% | ≤70% payload retention | Ces1C |
Non-cleavable (e.g., SMCC-DM1) | 3.5 | 5–15% | >90% payload retention | None |
Table 3: Biochemical Advantages of Glu-Modified Linkers
Parameter | SuO-Glu-Val-Cit-PAB-MMAE | Standard Val-Cit-PAB-MMAE | Improvement Factor |
---|---|---|---|
HIC Retention Time | 9.1–9.7 min | 14.9–15.0 min | ~35% faster elution |
Cathepsin B Cleavage | Retained efficiency | Retained efficiency | Equivalent |
Solubility in Aqueous Buffers | High (due to Glu charge) | Low | >3-fold increase |
The Glu-modification reduces the linker-payload’s ClogP from 4.31 (Val-Cit-PAB) to 2.21 (Glu-Val-Cit-PAB), enhancing solubility [5]. This permits ADCs with DAR ≥ 8 without aggregation—impossible with hydrophobic linkers.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7